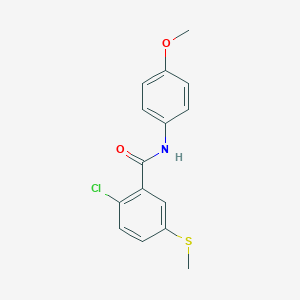
4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (NDP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NDP is a pyrazolone derivative that is synthesized using a simple and efficient method.
Mechanism of Action
The mechanism of action of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Biochemical and Physiological Effects
4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the production of reactive oxygen species (ROS) and to protect against oxidative stress. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a low toxicity profile, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
The synthesis of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is simple and efficient, and the yield obtained using this method is high. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a low toxicity profile, making it a safe compound to work with in the laboratory. However, 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of new drugs based on the anti-inflammatory, analgesic, and antipyretic properties of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Another potential direction is the use of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a fluorescent probe for the detection of metal ions in biological samples. Additionally, the synthesis of new materials, such as metal-organic frameworks, using 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a precursor is an area of future research. Finally, further studies are needed to fully understand the mechanism of action of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its potential applications in various fields of scientific research.
Conclusion
In conclusion, 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized using a simple and efficient method, and it has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has a low toxicity profile, making it a promising candidate for the development of new drugs. The future directions for the study of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one include the development of new drugs, the use of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a fluorescent probe, the synthesis of new materials, and further studies to understand its mechanism of action.
Synthesis Methods
4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is synthesized using a simple and efficient method that involves the reaction between 4,5-dimethyl-1-phenyl-1H-pyrazole-3-carboxylic acid and nitric acid. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one obtained using this method is high, making it a cost-effective method for synthesizing the compound.
Scientific Research Applications
4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs. 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, 4-nitro-4,5-dimethyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been investigated for its potential use in the synthesis of new materials, such as metal-organic frameworks.
properties
Molecular Formula |
C11H11N3O3 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
4,5-dimethyl-4-nitro-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C11H11N3O3/c1-8-11(2,14(16)17)10(15)13(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
WKSNBCFFRYHGOE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1(C)[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
CC1=NN(C(=O)C1(C)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299587.png)

![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)



![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)